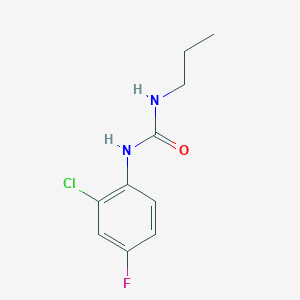

1-(2-Chloro-4-fluorophenyl)-3-propylurea

Description

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBFFTSGOSIHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Aryl Substituents

- 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea : The hydroxyl group increases polarity, likely improving aqueous solubility (logP ~1.74 for Chlorpropamide vs. ~1.74 for this compound) but may reduce membrane permeability .

- Chlorpropamide (1-(p-chlorobenzenesulfonyl)-3-propylurea) : Replacing the phenylurea with a sulfonylurea group shifts the mechanism toward pancreatic β-cell stimulation, a hallmark of antidiabetic sulfonylureas .

Urea Substituents

- Propyl vs.

- Purine-Based Ureas (e.g., Compounds 13d and 17e): These derivatives, such as 1-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-piperidin-4-yl}-3-propylurea (17e), integrate urea into larger heterocyclic systems, enabling cannabinoid receptor antagonism .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility | Key Substituents |

|---|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)-3-propylurea | ~228.65 (estimated) | ~2.1* | Low (nonpolar groups) | 2-Cl, 4-F, propylurea |

| Chlorpropamide | 276.74 | 1.738 | Moderate | p-Cl, sulfonylurea |

| 1-(2-Cyano-4-fluorophenyl)-3-propylurea | ~219.67 | ~1.5 | Moderate | 2-CN, 4-F, propylurea |

| 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | 226.66 | ~1.2 | High (polar -OH) | 2-Cl, 4-OH, cyclopropylurea |

*Estimated based on substituent contributions .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial) | Prevents dimerization |

| Solvent | THF/DCM (1:1) | Maximizes solubility |

| Reaction Time | 12–16 hr | Completes urea formation |

Q. Table 2: Common Analytical Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low aqueous solubility | Use cyclodextrin-based formulations |

| Spectral overlap in NMR | Apply -decoupling |

| Matrix interference in MS | Optimize SPE cleanup protocol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.